1-(2-methylpropyl)-1H-pyrazol-4-ol physical and chemical properties
1-(2-methylpropyl)-1H-pyrazol-4-ol physical and chemical properties
An In-depth Technical Guide to 1-(2-methylpropyl)-1H-pyrazol-4-ol
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in drug design. This guide provides a comprehensive overview of the physical and chemical properties of a specific derivative, 1-(2-methylpropyl)-1H-pyrazol-4-ol. While experimental data for this particular compound is limited in publicly accessible literature[2], this document will leverage established principles of organic chemistry and data from analogous structures to provide a robust profile for researchers, scientists, and professionals in drug development.
Molecular Structure and Identifiers
The foundational step in understanding any chemical entity is to define its structure and key identifiers.
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Chemical Name: 1-(2-methylpropyl)-1H-pyrazol-4-ol
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CAS Number: 78242-23-6[3]
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Molecular Formula: C₇H₁₂N₂O[2]
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Structure:
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational predictions serve as a valuable tool for estimating the physicochemical properties of a molecule. These predictions are crucial for anticipating a compound's behavior in various experimental and biological settings.
| Property | Predicted Value | Source/Method |
| Molecular Weight | 140.18 g/mol | Calculated |
| Monoisotopic Mass | 140.09496 Da | PubChemLite[2] |
| XlogP | 1.1 | PubChemLite[2] |
| Melting Point | 80-85 °C | Estimation based on similar pyrazoles |
| Boiling Point | >250 °C (with decomposition) | Estimation based on functional groups |
| Solubility | Moderately soluble in water and polar organic solvents (e.g., ethanol, DMSO) | Based on structure (H-bond donor/acceptor) |
| pKa | ~8.5-9.5 (for the hydroxyl group) | Estimation based on phenol-like acidity |
Synthesis and Characterization
Proposed Synthetic Pathway
A plausible and efficient synthesis of 1-(2-methylpropyl)-1H-pyrazol-4-ol can be envisioned through the cyclocondensation of a β-ketoester equivalent with isobutylhydrazine. This is a classic and widely adopted method for constructing the pyrazole core.[4]
A common precursor for 4-hydroxypyrazoles is diethyl 2-formyl-3-oxosuccinate or a similar β-dicarbonyl compound. The reaction proceeds via the initial formation of a hydrazone, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
Caption: Proposed synthetic workflow for 1-(2-methylpropyl)-1H-pyrazol-4-ol.
**Spectroscopic Characterization (Expected)
** The structural elucidation of 1-(2-methylpropyl)-1H-pyrazol-4-ol would rely on a combination of standard spectroscopic techniques. Based on its structure, the following spectral characteristics are anticipated:
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¹H NMR:
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A doublet corresponding to the two methyl groups of the isobutyl moiety (~0.9-1.0 ppm).
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A multiplet for the methine proton of the isobutyl group (~1.8-2.0 ppm).
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A doublet for the methylene group attached to the pyrazole nitrogen (~3.8-4.0 ppm).
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Two singlets or doublets in the aromatic region for the pyrazole ring protons (~7.0-7.5 ppm).
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A broad singlet for the hydroxyl proton, which would be D₂O exchangeable.
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¹³C NMR:
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Signals for the methyl carbons of the isobutyl group (~19-21 ppm).
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A signal for the methine carbon of the isobutyl group (~28-30 ppm).
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A signal for the methylene carbon attached to the nitrogen (~55-60 ppm).
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Signals for the pyrazole ring carbons, with the carbon bearing the hydroxyl group being the most deshielded (~120-150 ppm).
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Infrared (IR) Spectroscopy:
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A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
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C-H stretching vibrations for the alkyl and aromatic groups in the 2800-3100 cm⁻¹ region.
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C=C and C=N stretching vibrations characteristic of the pyrazole ring in the 1400-1600 cm⁻¹ region.
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Mass Spectrometry (MS):
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The electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 140. A prominent fragment would likely correspond to the loss of the isobutyl group. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
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Reactivity and Potential Applications
The 4-hydroxy-pyrazole moiety is essentially an enol form of a pyrazolone, and it can exhibit tautomerism.[5] The hydroxyl group provides a handle for further functionalization, such as etherification or esterification, to modulate the compound's properties for drug development purposes. The pyrazole ring itself is generally stable to a range of chemical conditions but can undergo electrophilic substitution, although the hydroxyl group will influence the regioselectivity.
Given the prevalence of the pyrazole nucleus in pharmaceuticals, 1-(2-methylpropyl)-1H-pyrazol-4-ol could be a valuable building block or a candidate molecule for screening in various therapeutic areas. Pyrazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1] The specific substitution pattern of an N-isobutyl group and a 4-hydroxyl group may confer a unique pharmacological profile.
Safety and Handling
Hazard Identification
Based on available data, 1-(2-methylpropyl)-1H-pyrazol-4-ol is classified with the following hazards:
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Skin Irritation (Category 2): H315 - Causes skin irritation.[3]
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Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]
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Specific Target Organ Toxicity — Single Exposure (Category 3): H336 - May cause drowsiness or dizziness.[3]
The GHS pictogram associated with these hazards is GHS07 (Exclamation Mark).[3]
Recommended Handling and Storage
Given the hazard classifications, the following precautions are recommended:
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Handling: This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[6] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[7] Avoid inhalation of any dust or vapors and prevent contact with skin and eyes.[8]
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Storage: Store in a tightly sealed container in a cool, dry place.[6] It is advisable to keep it refrigerated.
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First Aid Measures:
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Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
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Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]
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Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[6]
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Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations. This should be treated as special waste and handled by a licensed disposal company.
Conclusion
1-(2-methylpropyl)-1H-pyrazol-4-ol is a substituted pyrazole with potential applications in chemical synthesis and drug discovery. While specific experimental data is scarce, this guide has provided a detailed overview of its predicted physicochemical properties, a plausible synthetic route, expected spectroscopic characteristics, and essential safety and handling information. By leveraging knowledge of related pyrazole chemistry, researchers can effectively work with this compound and explore its potential in the development of new chemical entities.
References
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NextSDS. 1-(2-methylpropyl)-1H-pyrazol-4-ol — Chemical Substance Information. [Link]
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Angene Chemical. Safety Data Sheet. [Link]
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PubChemLite. 1-(2-methylpropyl)-1h-pyrazol-4-ol. [Link]
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NextSDS. 1-(2-methylpropyl)-1H-pyrazol-4-amine — Chemical Substance Information. [Link]
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MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. [Link]
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DergiPark. Synthesis of Some New Pyrazoles. [Link]
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Organic Syntheses. Organic Syntheses Procedure. [Link]
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Molport. 4-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,3-dihydro-1H-inden-1-one | Molport-052-060-742. [Link]
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Chemsrc. CAS#:2059955-86-9 | 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.4]octane. [Link]
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Organic Chemistry Portal. Pyrazole synthesis. [Link]
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NIH National Center for Biotechnology Information. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. [Link]
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ResearchGate. (PDF) A one-step synthesis of pyrazolone. [Link]
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Cheméo. Chemical Properties of 1H-Tetrazole (CAS 288-94-8). [Link]
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